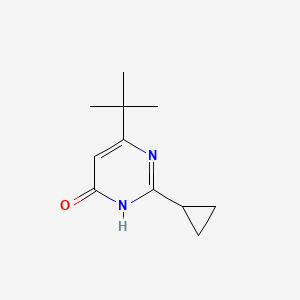
6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol
Vue d'ensemble
Description
6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol, also known as TCPCP, is a synthetic compound with a wide range of applications in the scientific research field. It is a cyclopropyl derivative of pyrimidin-4-ol and is used as a reagent in organic synthesis. TCPCP is soluble in organic solvents, such as ethanol and dimethylformamide, and is used as a catalyst for various organic reactions. In addition, TCPCP has been used as a building block for the synthesis of various other compounds, such as heterocycles and organometallic complexes.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
This compound has been a part of structure-activity relationship (SAR) studies, particularly focusing on its role as a ligand for the histamine H4 receptor. The optimization of its core structure has led to derivatives with potent anti-inflammatory and antinociceptive activities, suggesting its therapeutic potential in inflammation and pain management (Altenbach et al., 2008).
Chemical Synthesis and Characterization
The synthesis and characterization of derivatives of "6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol" have been explored, showing its versatility in chemical synthesis. For instance, its role in the synthesis of α-aminophosphonates via a three-component condensation reaction highlights its applicability in creating complex molecules with potential biological activities (P. S. Reddy et al., 2014).
X-ray Crystallography
X-ray crystallography studies have been conducted on derivatives, revealing intricate details about their molecular and crystal structures. These studies provide insights into the stabilization mechanisms within molecules, such as intramolecular hydrogen bonding, which can influence their chemical reactivity and interactions (Çolak et al., 2021).
Molecular Packing and Hydrogen Bonding
Further investigations into the molecular packing and hydrogen bonding of related compounds have shown how these interactions lead to stable crystal structures. This information is crucial for understanding the material properties of compounds, including solubility and stability, which are vital for their potential applications in pharmaceuticals and materials science (Didierjean et al., 2004).
Redox Behavior and Spectroscopic Properties
Research into the redox behavior and spectroscopic properties of complexes involving "6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol" derivatives has shed light on their electronic structures and potential as catalytic or electronic materials. These studies indicate the compound's applicability in developing new materials with specific optical or electronic properties (Qiu et al., 2009).
Propriétés
IUPAC Name |
4-tert-butyl-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-6-9(14)13-10(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTFSYLJUBREID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)
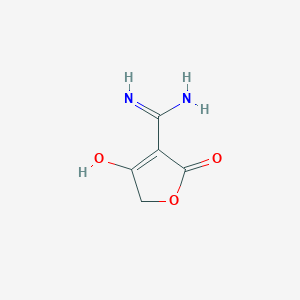
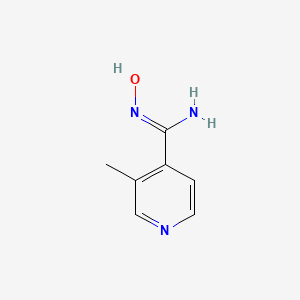
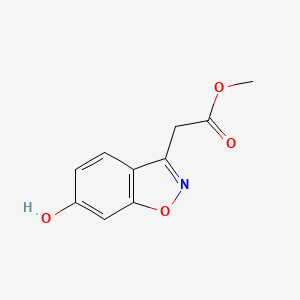
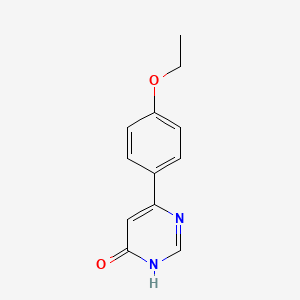

![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
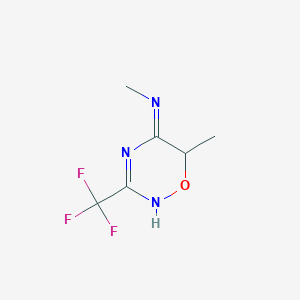
![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)
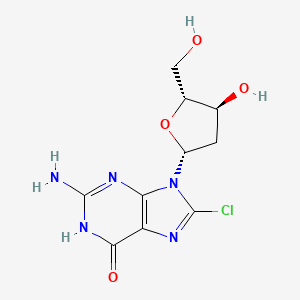
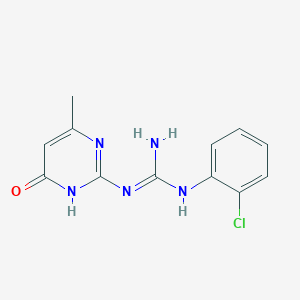
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)
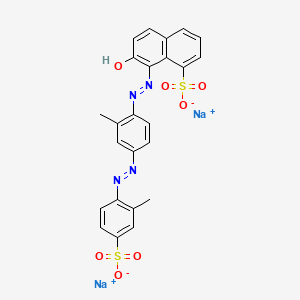
![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)